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Compound of Interest

Compound Name: 3-Cyclopentylbutan-2-ol

Cat. No.: B15272055 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on 3-cyclopentylbutan-2-ol. Due to

a notable absence of this compound in published experimental literature, this paper presents a

summary of its computed chemical properties, proposes detailed synthetic pathways, and

furnishes hypothetical experimental protocols. This guide is intended to serve as a foundational

resource for researchers interested in the synthesis and potential evaluation of this novel

secondary alcohol.

Chemical and Physical Properties
While experimental data for 3-cyclopentylbutan-2-ol is not available in the current body of

scientific literature, a range of physicochemical properties have been calculated and are

available through public chemical databases. These computed values offer a preliminary

understanding of the molecule's characteristics.
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Property Value Source

Molecular Formula C9H18O PubChem

Molecular Weight 142.24 g/mol PubChem[1]

IUPAC Name 3-cyclopentylbutan-2-ol PubChem[1]

SMILES CC(C(C)O)C1CCCC1 PubChem[1]

InChI

InChI=1S/C9H18O/c1-

7(8(2)10)9-5-3-4-6-9/h7-10H,3-

6H2,1-2H3

PubChem[1]

InChIKey
KSKLXIKBXIDTOO-

UHFFFAOYSA-N
PubChem[1]

XLogP3 2.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 142.135765 g/mol PubChem[1]

Monoisotopic Mass 142.135765 g/mol PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem[1]

Heavy Atom Count 10 PubChem[1]

Complexity 94.9 PubChem[1]

Proposed Synthetic Routes
Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of 3-
cyclopentylbutan-2-ol. These routes are based on well-established and reliable reactions in

organic chemistry.

2.1. Route 1: Grignard Reaction
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A robust method for the formation of secondary alcohols is the reaction of an aldehyde with a

Grignard reagent.[2][3][4] In this proposed synthesis, 3-cyclopentylbutanal would be treated

with methylmagnesium bromide.

2.2. Route 2: Reduction of a Ketone

Alternatively, 3-cyclopentylbutan-2-ol can be synthesized through the reduction of the

corresponding ketone, 3-cyclopentyl-2-butanone. This can be achieved using common

reducing agents such as sodium borohydride or lithium aluminum hydride.

Detailed Experimental Protocols (Hypothetical)
The following section provides a detailed, hypothetical experimental protocol for the synthesis

of 3-cyclopentylbutan-2-ol via the Grignard reaction, as outlined in Route 1.

3.1. Synthesis of 3-Cyclopentylbutan-2-ol via Grignard Reaction

Objective: To synthesize 3-cyclopentylbutan-2-ol from 3-cyclopentylbutanal and

methylmagnesium bromide.

Materials:

3-Cyclopentylbutanal

Methylmagnesium bromide (3.0 M solution in diethyl ether)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSO4)

Argon or Nitrogen gas supply

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

Magnetic stirrer and heating mantle
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Procedure:

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, a condenser with a drying tube, and an argon/nitrogen inlet is

assembled and flame-dried under a stream of inert gas.

Reactant Preparation: The flask is allowed to cool to room temperature. 3-

Cyclopentylbutanal (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and

charged into the flask.

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2

equivalents) is added to the dropping funnel and then added dropwise to the stirred solution

of the aldehyde over a period of 30 minutes, maintaining the temperature below 5 °C.

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for an additional 2 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated

aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is

separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

Washing and Drying: The combined organic layers are washed with brine (2 x 40 mL), dried

over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced

pressure using a rotary evaporator.

Purification: The crude product is purified by flash column chromatography on silica gel using

a hexane/ethyl acetate gradient to yield pure 3-cyclopentylbutan-2-ol.

3.2. Characterization

The structure and purity of the synthesized 3-cyclopentylbutan-2-ol would be confirmed using

standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be

acquired to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be confirmed by a

characteristic broad absorption in the region of 3200-3600 cm-1.

Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by

determining the mass-to-charge ratio of the molecular ion.

Visualizations
4.1. Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for 3-cyclopentylbutan-2-ol
via the Grignard reaction.

Starting Materials

Reaction Step Workup and Purification Final Product

3-Cyclopentylbutanal

Grignard Reaction

Methylmagnesium Bromide

Quenching Extraction Purification 3-Cyclopentylbutan-2-ol

Click to download full resolution via product page

Caption: Proposed Grignard synthesis workflow for 3-cyclopentylbutan-2-ol.

Biological Activity
A thorough search of the scientific literature and chemical databases did not yield any

information regarding the biological activity of 3-cyclopentylbutan-2-ol. Consequently, this

section cannot be completed at this time. The synthesis of this molecule would be a

prerequisite for any investigation into its potential biological effects.
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Conclusion
3-Cyclopentylbutan-2-ol represents a novel chemical entity with no currently available

experimental data in the public domain. This technical guide provides a theoretical foundation

for its study, including computed properties and detailed, plausible synthetic protocols. The

presented information is intended to facilitate future research into this compound, enabling its

synthesis and subsequent investigation for potential applications in drug discovery and other

scientific fields. The lack of any reported biological activity underscores the novelty of this

molecule and highlights the opportunity for original research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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